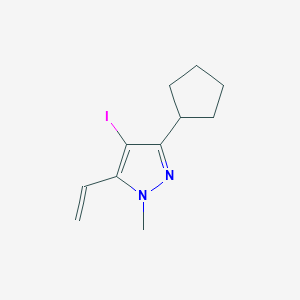
3-Cyclopentyl-4-iodo-1-methyl-5-vinyl-1H-pyrazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Ciclopentil-4-yodo-1-metil-5-vinil-1H-pirazol es un compuesto heterocíclico que pertenece a la familia de los pirazoles. Los pirazoles son conocidos por sus versátiles aplicaciones en la síntesis orgánica y la química medicinal. Este compuesto en particular presenta un grupo ciclopentil, un átomo de yodo, un grupo metil y un grupo vinilo unidos al anillo de pirazol, lo que lo convierte en una molécula única e interesante para diversos estudios científicos.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de 3-Ciclopentil-4-yodo-1-metil-5-vinil-1H-pirazol se puede lograr a través de varias rutas sintéticas. Un método común implica la ciclocondensación de cetonas acetilénicas con hidrazinas en etanol, lo que proporciona pirazoles regioisoméricos . Otro enfoque es la adición radical seguida de ciclación intramolecular, que proporciona el esqueleto de pirazol en condiciones suaves con una amplia tolerancia al grupo .
Métodos de Producción Industrial
los principios generales de la síntesis de pirazoles, como el uso de catalizadores de metales de transición, reacciones fotoredox y procesos multicomponente de una sola olla, se pueden adaptar para la producción a gran escala .
Análisis De Reacciones Químicas
Tipos de Reacciones
3-Ciclopentil-4-yodo-1-metil-5-vinil-1H-pirazol experimenta varios tipos de reacciones químicas, que incluyen:
Reacciones de Sustitución: El átomo de yodo se puede sustituir con otros grupos funcionales utilizando reactivos como reactivos organolíticos o de Grignard.
Reacciones de Oxidación y Reducción: El grupo vinilo puede sufrir oxidación para formar epóxidos o reducción para formar alcanos.
Reacciones de Ciclación: El grupo vinilo puede participar en reacciones de ciclación para formar sistemas heterocíclicos más complejos.
Reactivos y Condiciones Comunes
Los reactivos comunes utilizados en estas reacciones incluyen yodo, hidróxido de amonio, reactivos organolíticos y catalizadores de metales de transición. Las condiciones de reacción generalmente involucran temperaturas suaves y solventes como etanol o diclorometano .
Productos Mayores
Los productos principales formados a partir de estas reacciones dependen de los reactivos y condiciones específicas utilizados. Por ejemplo, las reacciones de sustitución pueden producir varios pirazoles sustituidos, mientras que las reacciones de oxidación pueden producir epóxidos o cetonas.
Aplicaciones Científicas De Investigación
3-Ciclopentil-4-yodo-1-metil-5-vinil-1H-pirazol tiene varias aplicaciones de investigación científica, que incluyen:
Química: Se utiliza como bloque de construcción para la síntesis de compuestos heterocíclicos más complejos.
Biología: Investigado por sus posibles actividades biológicas, como propiedades antimicrobianas y anticancerígenas.
Medicina: Explorado como un posible candidato a fármaco debido a sus características estructurales únicas.
Industria: Utilizado en el desarrollo de nuevos materiales y catalizadores
Mecanismo De Acción
El mecanismo de acción de 3-Ciclopentil-4-yodo-1-metil-5-vinil-1H-pirazol involucra su interacción con objetivos moleculares específicos y vías. El átomo de yodo y el grupo vinilo juegan un papel crucial en su reactividad y afinidad de unión. El compuesto puede actuar como un ligando para catalizadores de metales de transición, facilitando varios procesos catalíticos. Además, su estructura única le permite interactuar con objetivos biológicos, potencialmente inhibiendo enzimas o modulando la actividad del receptor .
Comparación Con Compuestos Similares
Compuestos Similares
3-Metil-1H-pirazol: Un derivado de pirazol más simple con un grupo metil en la posición 3.
4-Yodopirazol: Un derivado de pirazol con un átomo de yodo en la posición 4.
3,5-Pirazoles Sustituidos: Pirazoles con varios sustituyentes en las posiciones 3 y 5, a menudo utilizados en química medicinal.
Singularidad
3-Ciclopentil-4-yodo-1-metil-5-vinil-1H-pirazol es único debido a su combinación de sustituyentes, que confieren propiedades químicas y biológicas distintas. La presencia del grupo ciclopentil, el átomo de yodo y el grupo vinilo lo convierte en un compuesto versátil para diversas aplicaciones en investigación e industria.
Propiedades
Fórmula molecular |
C11H15IN2 |
|---|---|
Peso molecular |
302.15 g/mol |
Nombre IUPAC |
3-cyclopentyl-5-ethenyl-4-iodo-1-methylpyrazole |
InChI |
InChI=1S/C11H15IN2/c1-3-9-10(12)11(13-14(9)2)8-6-4-5-7-8/h3,8H,1,4-7H2,2H3 |
Clave InChI |
KYFCKDHZKNBYII-UHFFFAOYSA-N |
SMILES canónico |
CN1C(=C(C(=N1)C2CCCC2)I)C=C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


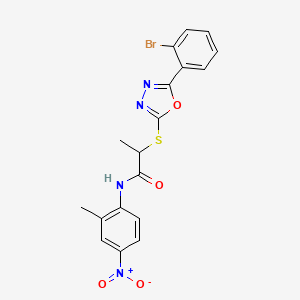
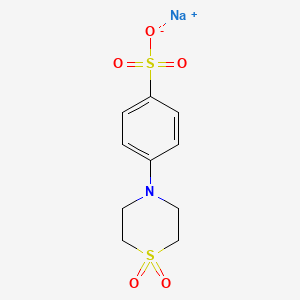
![1-(2-Cyclopropylpyrazolo[1,5-a]pyrazin-4-yl)piperidin-3-amine](/img/structure/B11775757.png)
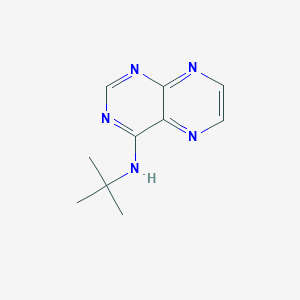
![Methyl 3-(2-iodo-1H-pyrrolo[2,3-b]pyridin-3-yl)propanoate](/img/structure/B11775774.png)
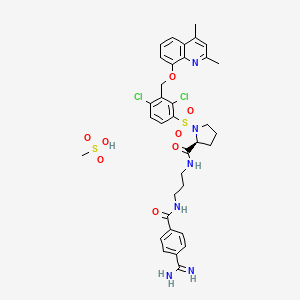

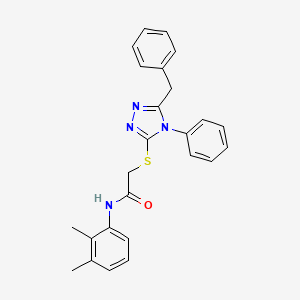
![6-Bromo-2,3,4,5-tetrahydro-1H-benzo[c]azepine hydrobromide](/img/structure/B11775800.png)
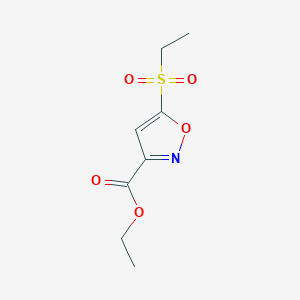
![2-(Difluoromethoxy)-4-ethylbenzo[d]oxazole](/img/structure/B11775811.png)
![7-Bromo-2-(4-chlorophenyl)-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B11775816.png)
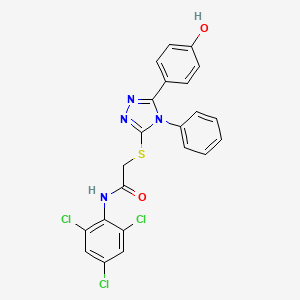
![3-(5-Nitrobenzo[d]oxazol-2-yl)aniline](/img/structure/B11775824.png)
